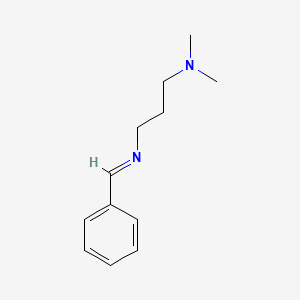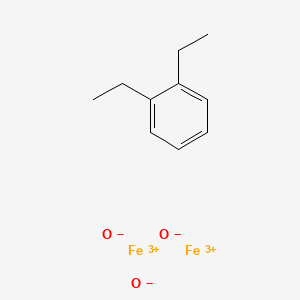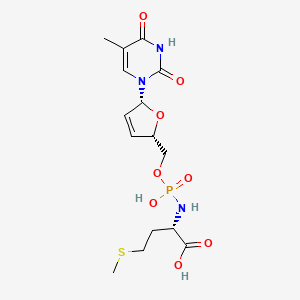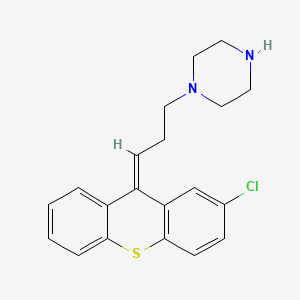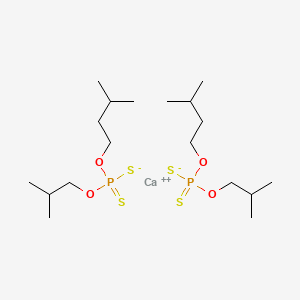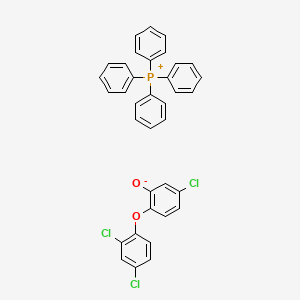
3-(Phenethyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Phenethyl)pyridine-2-carboxamide is an organic compound with the molecular formula C14H14N2O. It belongs to the class of pyridine carboxamides, which are known for their diverse applications in medicinal chemistry and material science. This compound is characterized by a phenethyl group attached to the pyridine ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenethyl)pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with phenethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired carboxamide product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Phenethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Phenethylamine derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(Phenethyl)pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is utilized in the development of new materials with specific properties, such as catalysts and polymers
Mecanismo De Acción
The mechanism of action of 3-(Phenethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular pathways involved in cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Pyridine-2-carboxamide: Lacks the phenethyl group, resulting in different chemical and biological properties.
Phenethylamine: Lacks the pyridine ring, leading to distinct reactivity and applications.
Nicotinamide: A well-known compound with a pyridine ring but different substituents, used in various biological and medicinal contexts.
Uniqueness: 3-(Phenethyl)pyridine-2-carboxamide is unique due to the presence of both the phenethyl group and the pyridine ring, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for diverse research and industrial applications .
Propiedades
Número CAS |
84963-39-3 |
|---|---|
Fórmula molecular |
C14H14N2O |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
3-(2-phenylethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H14N2O/c15-14(17)13-12(7-4-10-16-13)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H2,15,17) |
Clave InChI |
PDHDODYVLUEHER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2=C(N=CC=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


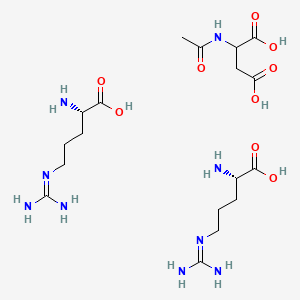
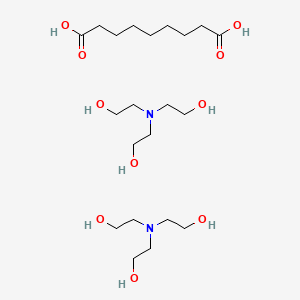
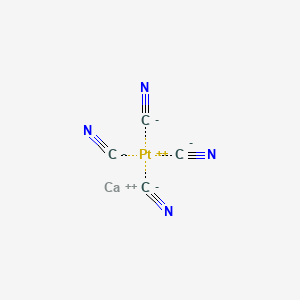
![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)
